N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-11-3-4-13(9-12(11)2)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-7-5-14(20)6-8-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURDTHVTLKWQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and an appropriate nucleophile.
Coupling with Dimethylbenzamide: The final step involves coupling the thiadiazole derivative with 3,4-dimethylbenzoyl chloride under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the 1,3,4-thiadiazole ring significantly influence solubility, stability, and bioactivity. Key comparisons include:
- Electron-Withdrawing Groups : The nitro group in reduces solubility but may enhance reactivity in electrophilic environments. In contrast, the 4-fluorophenyl group in the target compound balances metabolic stability and moderate lipophilicity .
- Fluorine offers a favorable balance of electronegativity and steric effects .
- Sulfamoyl vs.
Biological Activity
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of pharmacological properties, including antiviral , antibacterial , antifungal , antiparasitic , anti-inflammatory , and anticancer activities . The mesoionic nature of the thiadiazole ring allows these compounds to effectively cross cellular membranes and interact with biological targets, enhancing their therapeutic potential .
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various studies:
- Cytotoxicity : In vitro studies demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against several cancer cell lines, including lung carcinoma (A549), breast carcinoma (T47D), and leukemia (K562) cells .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit tumor growth. It has been suggested that interactions with specific protein targets within cancer cells play a crucial role in mediating these effects .
Case Studies
- Study on A549 Cells : A study evaluated the antiproliferative activity of various thiadiazole derivatives against A549 lung carcinoma cells. The results indicated that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
- K562 Leukemia Cells : Another study focused on K562 cells, where the compound demonstrated selective activity against Bcr-Abl-positive leukemia cells. Molecular modeling revealed critical interactions between the compound and specific amino acids in the target protein, contributing to its efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives indicates that modifications at specific positions can lead to enhanced biological activity. For instance:
- Substituting chlorine with fluorine atoms has been shown to increase antiproliferative activity against certain cancer cell lines .
- The introduction of various functional groups can influence lipophilicity and interaction with cellular targets, impacting overall efficacy .
Summary Table of Biological Activities
| Compound | Activity | Target Cell Lines | IC50 Value |
|---|---|---|---|
| This compound | Anticancer | A549, T47D, K562 | Varies by modification |
| Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione | Anticancer | Various (breast, lung) | Not specified |
| 2-Amino-1,3,4-thiadiazole | Cytostatic | Trypanosoma species | Not specified |
Q & A
What are the typical synthetic routes for synthesizing this compound, and what are the critical intermediates?
Level: Basic
Answer:
The synthesis involves a multi-step sequence starting with functionalization of the 1,3,4-thiadiazole core. A common route includes:
Thiadiazole ring formation : Condensation of a substituted hydrazide (e.g., 4-fluorophenylhydrazide) with carbon disulfide or thiourea derivatives under acidic conditions to form the 1,3,4-thiadiazole backbone .
Sulfanyl group introduction : Reaction with bromoacetamide derivatives or carbamoylmethyl halides to attach the sulfanyl-carbamoyl moiety .
Final coupling : Amidation or nucleophilic substitution to link the 3,4-dimethylbenzamide group to the thiadiazole ring .
Critical intermediates : 5-amino-1,3,4-thiadiazole derivatives and carbamoylmethylsulfanyl precursors. Yield optimization requires strict control of reaction temperature and stoichiometry of reagents like NaH or THF as solvents .
How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for confirming the regiochemistry of substituents on the thiadiazole ring and verifying bond angles/distances (e.g., C–S–C linkages). Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Refinement : Employ SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check for R-factor convergence (target < 0.05) and mean σ(C–C) bond lengths (e.g., 0.004 Å in ). Discrepancies in torsion angles (e.g., C7–N1–C8–N2) may indicate conformational flexibility .
What are the primary biological activities reported for this compound, and how do structural modifications affect potency?
Level: Basic
Answer:
The compound exhibits antimicrobial and antitumor properties, attributed to its thiadiazole core and electron-withdrawing substituents (e.g., 4-fluorophenyl group). Key findings:
- Antimicrobial activity : MIC values against S. aureus and C. albicans range from 8–32 µg/mL, linked to the sulfanyl-carbamoyl group’s ability to disrupt membrane integrity .
- Antitumor activity : IC₅₀ values of 10–50 µM in HeLa cells correlate with the 3,4-dimethylbenzamide moiety enhancing lipophilicity and cellular uptake .
Structural modifications : - Replacing the 4-fluorophenyl group with chlorophenyl increases antibacterial potency but reduces solubility.
- Substituting the dimethylbenzamide with a methylsulfonyl group improves metabolic stability but may reduce target affinity .
How can researchers address contradictions in reported biological activity data across studies?
Level: Advanced
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies:
Standardize assays : Use consistent cell lines (e.g., ATCC-certified strains) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .
Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Solubility controls : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent-induced artifacts .
Dose-response curves : Generate EC₅₀/IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .
What computational methods are suitable for predicting the compound’s binding modes to biological targets?
Level: Advanced
Answer:
Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are widely used:
- Target selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., dihydrofolate reductase or bacterial topoisomerases) .
- Docking parameters : Use Lamarckian genetic algorithms with a grid box covering the active site (20 ų). Validate poses using RMSD clustering (<2.0 Å) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -7 kcal/mol suggests strong interactions) .
What are the challenges in optimizing the compound’s solubility without compromising bioactivity?
Level: Advanced
Answer:
Strategies :
Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .
Structural tweaks : Replace hydrophobic groups (e.g., 3,4-dimethylbenzamide) with polar substituents (e.g., pyridyl) while monitoring SAR .
Trade-offs : Increased solubility often reduces membrane permeability. Balance via logP optimization (target 2–4) .
How can researchers validate the compound’s stability under physiological conditions?
Level: Basic
Answer:
Conduct accelerated stability studies :
pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
Thermal stability : Heat at 40–60°C for 1 week; assess crystallinity via PXRD .
Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
What are the key differences in spectral characterization (NMR, IR) between this compound and its analogs?
Level: Basic
Answer:
- ¹H NMR : The 4-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the dimethylbenzamide methyl groups appear as singlets at δ 2.3–2.5 ppm .
- ¹³C NMR : The thiadiazole C2 and C5 carbons resonate at δ 165–170 ppm, distinct from oxadiazole analogs (δ 155–160 ppm) .
- IR : A strong absorption at 1670 cm⁻¹ confirms the carbamoyl group (C=O stretch), absent in non-acylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
